molecular formula C7H9BrN2O B15164743 (2-Bromo-2-ethoxyethyl)propanedinitrile CAS No. 191531-13-2

(2-Bromo-2-ethoxyethyl)propanedinitrile

Cat. No.: B15164743
CAS No.: 191531-13-2
M. Wt: 217.06 g/mol
InChI Key: JAGIHWLUZHYUSX-UHFFFAOYSA-N
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Description

(2-Bromo-2-ethoxyethyl)propanedinitrile: is a chemical compound with the molecular formula C6H8BrNO2. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-2-ethoxyethyl)propanedinitrile typically involves the reaction of ethyl bromoacetate with malononitrile in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced to the bromoacetate, followed by the addition of the malononitrile group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-2-ethoxyethyl)propanedinitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: It can undergo addition reactions with various reagents to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield a nitrile derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

Chemistry: In chemistry, (2-Bromo-2-ethoxyethyl)propanedinitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.

Industry: Industrially, it is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2-Bromo-2-ethoxyethyl)propanedinitrile involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can act as a leaving group, facilitating various chemical reactions. The ethoxy and nitrile groups contribute to its reactivity and ability to form stable intermediates.

Comparison with Similar Compounds

  • (2-Bromoethyl)propanedinitrile
  • (2-Ethoxyethyl)propanedinitrile
  • (2-Bromo-2-methoxyethyl)propanedinitrile

Comparison: (2-Bromo-2-ethoxyethyl)propanedinitrile is unique due to the presence of both the bromo and ethoxy groups, which enhance its reactivity and versatility in chemical synthesis. Compared to (2-Bromoethyl)propanedinitrile, it has an additional ethoxy group, which can influence its solubility and reactivity. Similarly, compared to (2-Ethoxyethyl)propanedinitrile, the presence of the bromine atom provides additional sites for chemical modification.

Properties

CAS No.

191531-13-2

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-(2-bromo-2-ethoxyethyl)propanedinitrile

InChI

InChI=1S/C7H9BrN2O/c1-2-11-7(8)3-6(4-9)5-10/h6-7H,2-3H2,1H3

InChI Key

JAGIHWLUZHYUSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C#N)C#N)Br

Origin of Product

United States

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